

Barium Isopropoxide in Atomic Layer Deposition (ALD): Application Notes and Protocols

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Compound of Interest

Compound Name: Barium isopropoxide

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Introduction

Barium-containing thin films, such as barium oxide (BaO) and barium titanate (BaTiO₃), are of significant interest for a wide range of applications, including high-k dielectrics in next-generation microelectronics, ferroelectric memories, and biocompatible coatings for medical devices. Atomic Layer Deposition (ALD) offers a compelling method for the deposition of these films with atomic-level precision, enabling uniform and conformal coatings on complex three-dimensional structures.

Barium isopropoxide (Ba(O-i-Pr)₂) is a potential precursor for the ALD of barium-containing films. However, its application has been met with challenges, primarily related to its thermal properties and reactivity. This document provides a comprehensive overview of **barium isopropoxide** as an ALD precursor, including its properties, known challenges, safety protocols, and a proposed experimental workflow for the deposition of BaO thin films.

Precursor Properties: Barium Isopropoxide

A summary of the key physical and chemical properties of **barium isopropoxide** is presented in Table 1.

Property	Value	References
Chemical Formula	$\text{Ba}(\text{OCH}(\text{CH}_3)_2)_2$	[1][2]
Molecular Weight	255.50 g/mol	[1][2][3]
Appearance	White powder	[1]
Melting Point	200 °C (decomposes)	[1][4][5]
Solubility	Soluble in alcohols, ketones, and esters. Reacts with water.	[2]

Challenges in the ALD of Barium-Containing Films

The use of barium precursors in ALD processes presents several challenges that researchers should be aware of:

- **Precursor Volatility and Thermal Stability:** Barium precursors, including alkoxides like **barium isopropoxide**, often exhibit low volatility, requiring elevated temperatures for adequate vapor pressure delivery. However, the thermal stability of these precursors can be limited, leading to decomposition at higher temperatures.[6]
- **Formation of Barium Hydroxide and Carbonate:** When using water as the co-reactant, barium precursors readily form barium hydroxide ($\text{Ba}(\text{OH})_2$) upon reaction with the surface hydroxyl groups.[7][8][9][10] This barium hydroxide layer is highly reactive with ambient carbon dioxide (CO_2), leading to the formation of barium carbonate (BaCO_3).[7][8][9][10] The presence of barium carbonate can be detrimental to the desired film properties and may require higher annealing temperatures to crystallize into the desired oxide phase.[8][9][10]
- **Self-Limiting Growth:** Achieving true self-limiting growth with barium precursors can be difficult. The high reactivity of the precursor with surface hydroxyl groups can lead to non-ideal growth behavior.[7]

Safety and Handling of Barium Isopropoxide

Barium isopropoxide is a hazardous chemical and requires strict safety protocols for handling and storage.

Hazard Summary:

- Flammable Solid: Self-heating in large quantities; may catch fire.[1][3][11]
- Health Hazards: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[1][3][11][12]
- Reactivity: Reacts and decomposes with water and moist air.[1][12]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or face shield.[4][12]
- Hand Protection: Impervious gloves (e.g., neoprene, nitrile rubber).[12]
- Skin and Body Protection: Fire-resistant lab coat or coveralls.[12]
- Respiratory Protection: Use in a well-ventilated area or with a NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts.[12]

Handling and Storage:

- Handle only in an inert atmosphere (e.g., a glovebox with nitrogen or argon).[12]
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
- Keep away from heat, sparks, and open flames.[1][11]
- Ground all equipment to prevent static discharge.[11]
- Avoid contact with water, moist air, and incompatible materials such as acids and oxidizing agents.[12]

Experimental Protocol: ALD of Barium Oxide (BaO) - A Starting Point

The following is a proposed starting protocol for the ALD of BaO using **barium isopropoxide** and water as the co-reactant. It is important to note that due to the limited literature on this

specific process, these parameters should be considered as a starting point for process development and optimization.

1. Substrate Preparation:

- Clean the substrate using a standard procedure appropriate for the material (e.g., sonication in acetone, isopropanol, and deionized water for silicon substrates).
- Perform a pre-deposition bake in the ALD reactor at a temperature higher than the deposition temperature to remove any adsorbed moisture.

2. Precursor and Reactor Setup:

- Load **barium isopropoxide** powder into a stainless-steel bubbler in an inert atmosphere glovebox.
- Heat the **barium isopropoxide** bubbler to a temperature that provides sufficient vapor pressure (e.g., starting at 150-180 °C). The delivery lines should be heated to a temperature slightly higher than the bubbler to prevent condensation.
- Maintain the ALD reactor chamber at a pressure suitable for the specific tool (e.g., ~1 Torr).

3. ALD Cycle:

- The ALD cycle for BaO consists of four steps:
- **Barium Isopropoxide** Pulse: Introduce **barium isopropoxide** vapor into the reactor. A starting pulse time could be in the range of 1-3 seconds.
- Purge 1: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and byproducts. A starting purge time could be 10-20 seconds.
- Water Vapor Pulse: Introduce water vapor into the reactor. A starting pulse time could be 0.5-1 second.
- Purge 2: Purge the reactor with the inert gas to remove unreacted water and byproducts. A starting purge time could be 15-30 seconds.
- Repeat this cycle to achieve the desired film thickness.

4. Post-Deposition Annealing:

- An in-situ or ex-situ post-deposition anneal may be necessary to crystallize the BaO film and remove any residual impurities or hydroxide/carbonate species. The annealing temperature

and atmosphere will depend on the substrate and desired film properties, but a starting point could be 600-800 °C in a nitrogen or oxygen atmosphere.

5. Film Characterization:

- Thickness and Growth Rate: Use in-situ spectroscopic ellipsometry or ex-situ X-ray reflectivity (XRR) to determine the film thickness and calculate the growth-per-cycle (GPC).
- Composition and Purity: Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and identify any impurities (e.g., carbon).
- Crystallinity: Use X-ray Diffraction (XRD) to determine the crystal structure of the as-deposited and annealed films.
- Morphology: Use Atomic Force Microscopy (AFM) to characterize the surface roughness and morphology of the films.

Application to BaTiO₃ Deposition

For the deposition of barium titanate (BaTiO₃), the BaO ALD cycle described above would be integrated with a titanium dioxide (TiO₂) ALD cycle. A common precursor for TiO₂ ALD is titanium isopropoxide (Ti(O-i-Pr)₄). The overall process would involve alternating between the BaO and TiO₂ supercycles to control the Ba:Ti stoichiometry in the film.

Proposed BaTiO₃ ALD Supercycle:

- m cycles of BaO (**Barium Isopropoxide** + H₂O)
- n cycles of TiO₂ (Titanium Isopropoxide + H₂O)

The ratio of m:n would be adjusted to achieve the desired 1:1 Ba:Ti ratio in the final film.

Visualizations

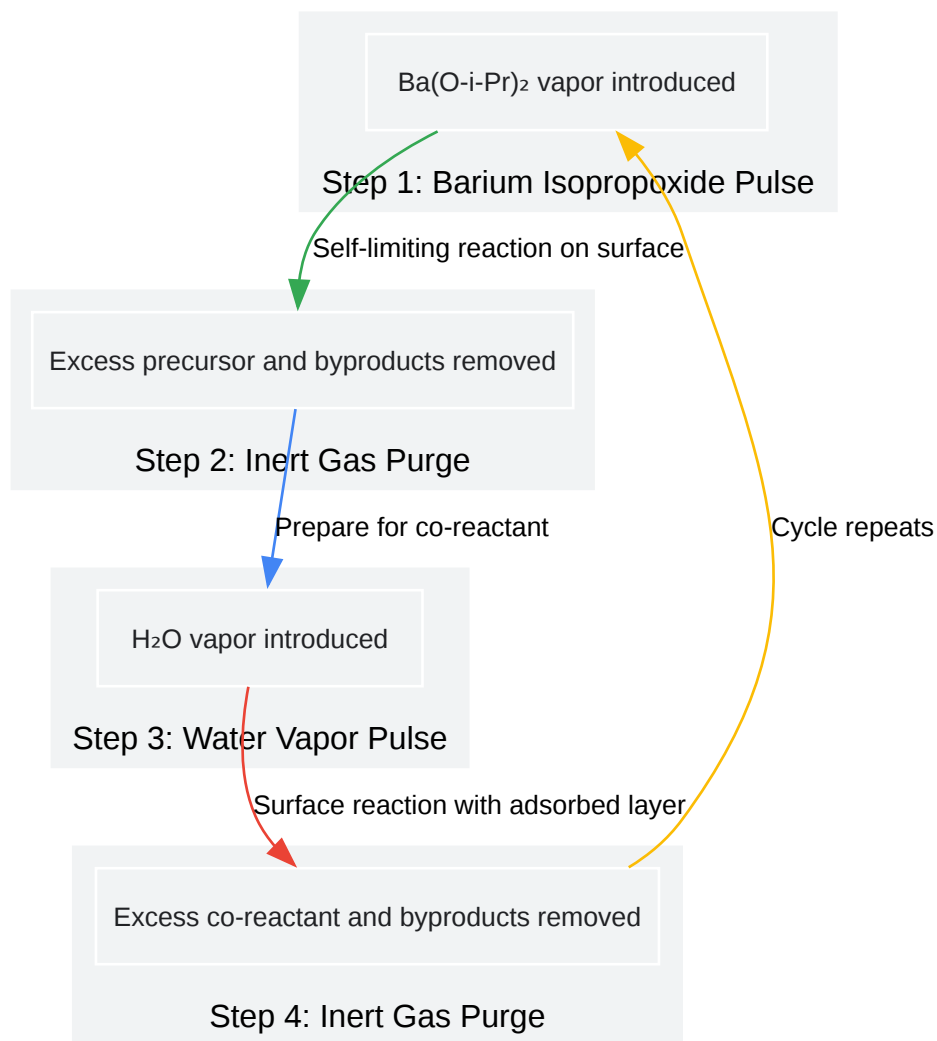


Figure 1: Schematic of a Thermal ALD Cycle for BaO

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Caption: Figure 1: Schematic of a Thermal ALD Cycle for BaO.

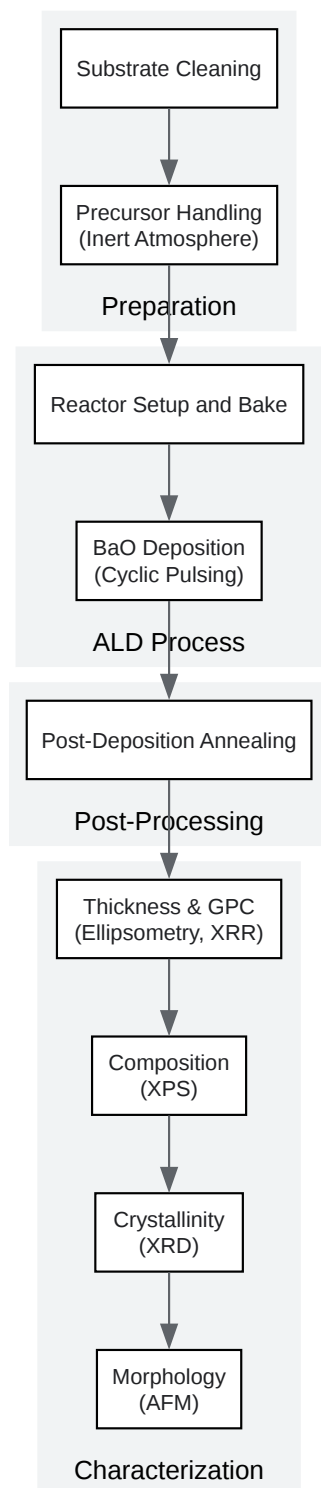


Figure 2: Experimental Workflow for BaO ALD Process Development

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Caption: Figure 2: Experimental Workflow for BaO ALD Process Development.

Conclusion

While **barium isopropoxide** presents a potentially cost-effective and readily available precursor for the ALD of barium-containing thin films, its application is not straightforward. Researchers must contend with its thermal properties and the high reactivity of the deposited barium species, which can lead to the formation of undesirable hydroxide and carbonate phases. Careful process optimization, coupled with rigorous safety protocols, is essential for successfully developing an ALD process using **barium isopropoxide**. The protocols and information provided herein serve as a foundational guide for researchers venturing into this challenging but potentially rewarding area of thin film deposition.

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